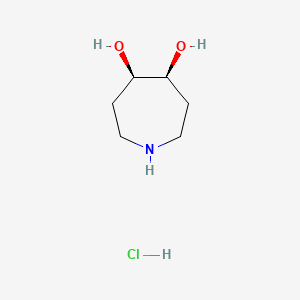

(4R,5S)-azepane-4,5-diol hydrochloride

Description

Overview of Azepane-based Iminosugars and Glycomimetics in Chemical Biology

Iminosugars are analogues of sugars where the endocyclic oxygen atom is replaced by a nitrogen atom. researchgate.netnih.gov This substitution confers a basic character to the ring and is fundamental to their biological activity. Glycomimetics, a broader category that includes iminosugars, are designed to imitate the structure of carbohydrates and interact with carbohydrate-processing enzymes. researchgate.netnih.govchiralen.com

In chemical biology, azepane-based iminosugars are particularly valued as inhibitors of glycosidases and glycosyltransferases. researchgate.netnih.gov These enzymes play crucial roles in a vast array of biological processes, including digestion, lysosomal catabolism of glycoconjugates, and the post-translational modification of proteins. nih.gov By inhibiting these enzymes, iminosugars can modulate these pathways, offering potential therapeutic interventions for a variety of diseases, such as diabetes, viral infections, and lysosomal storage disorders. lookchem.com The seven-membered azepane ring provides a higher degree of conformational flexibility compared to the more common five-membered (pyrrolidine) and six-membered (piperidine) iminosugars, which can be advantageous for binding to the active sites of target enzymes. nih.gov

Importance of Polyhydroxylated Azepanes as Carbohydrate Mimics

The hydroxyl groups on the azepane ring are crucial for their function as carbohydrate mimics. acs.org These polar groups can form hydrogen bonds with the amino acid residues in the active site of a glycosidase, similar to the interactions of the natural carbohydrate substrate. The spatial arrangement and stereochemistry of these hydroxyl groups are critical for the potency and selectivity of enzyme inhibition.

Polyhydroxylated azepanes are investigated for their ability to mimic the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. acs.org By resembling this high-energy intermediate, they can bind to the enzyme's active site with high affinity, effectively blocking the natural substrate from binding and being processed. This competitive inhibition is a key mechanism behind their therapeutic potential. nih.gov

Stereochemical Significance of the (4R,5S) Configuration within Azepane Scaffolds

The specific stereochemistry of a polyhydroxylated azepane is a determining factor for its biological activity. The spatial orientation of the hydroxyl groups dictates how the molecule fits into the enzyme's active site. Even minor changes in stereochemistry can lead to a significant loss of inhibitory activity. chiralen.comrsc.org

The (4R,5S) configuration of azepane-4,5-diol hydrochloride defines the specific three-dimensional arrangement of the two hydroxyl groups on the azepane ring. This precise orientation is critical for achieving a complementary fit within the binding pocket of a target glycosidase. Research on various polyhydroxylated azepanes has consistently demonstrated that the stereochemistry at each chiral center is crucial for potent and selective enzyme inhibition. For instance, studies on other polyhydroxylated azepane derivatives have shown that a specific stereoisomer can exhibit potent and selective inhibition of a particular glycosidase, while other stereoisomers are significantly less active or even inactive. researchgate.net For example, a polyhydroxy 7-butyl azepane with an R-configuration at the C-7 position showed potent inhibition against β-galactosidase, highlighting the importance of a specific stereocenter for biological activity. researchgate.net

The table below illustrates the impact of stereochemistry and substitution patterns on the inhibitory activity of various azepane derivatives against different glycosidases, underscoring the principle that the (4R,5S) configuration of the parent diol is a critical determinant of its potential biological function.

| Compound | Target Enzyme | IC50 (µM) |

| A diastereomer of a tetrahydroxylated azepane with a carboxymethyl group | β-galactosidase | 21 |

| Polyhydroxy 7-butyl azepane (R-configuration at C-7) | β-galactosidase | 3 |

| A series of pentahydroxylated pyrrolidines (derived from polyhydroxylated azepanes) | Various glycosidases | Micromolar inhibition |

This table presents a selection of data from different studies to illustrate the impact of stereochemistry on the glycosidase inhibitory activity of azepane-related compounds. The specific inhibitory data for (4R,5S)-azepane-4,5-diol hydrochloride was not available in the searched literature.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

(4S,5R)-azepane-4,5-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c8-5-1-3-7-4-2-6(5)9;/h5-9H,1-4H2;1H/t5-,6+; |

InChI Key |

GSUBYULQGCEZOK-KNCHESJLSA-N |

Isomeric SMILES |

C1CNCC[C@@H]([C@@H]1O)O.Cl |

Canonical SMILES |

C1CNCCC(C1O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4r,5s Azepane 4,5 Diol Hydrochloride and Its Derivatives

Stereoselective Synthesis Approaches

The demand for enantiomerically pure polyhydroxylated azepanes has driven the development of various stereoselective synthetic routes. These methods often employ chiral pool starting materials, such as carbohydrates, to install the desired absolute stereochemistry in the final product.

Ring-Closing Metathesis (RCM) Strategies

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of cyclic and macrocyclic compounds, including nitrogen-containing heterocycles like azepanes. acs.org This strategy relies on the intramolecular metathesis of a diene precursor, catalyzed by transition metal complexes, to form a cyclic alkene with the concomitant release of a small volatile olefin, such as ethylene, which drives the reaction to completion. The stereochemical outcome of the azepane diol is dictated by the stereochemistry of the acyclic diene precursor.

The development of well-defined ruthenium alkylidene complexes, particularly Grubbs catalysts, has been pivotal to the widespread application of RCM in organic synthesis. These catalysts exhibit remarkable functional group tolerance and activity, enabling the cyclization of complex and sensitive substrates. Both first and second-generation Grubbs catalysts have been employed in the synthesis of azepane derivatives. The choice of catalyst can influence the efficiency of the ring closure and the geometry of the resulting double bond. For the synthesis of saturated azepanes like (4R,5S)-azepane-4,5-diol, the unsaturated intermediate formed via RCM would undergo a subsequent reduction step.

While a specific RCM synthesis for (4R,5S)-azepane-4,5-diol hydrochloride is not extensively detailed in the reviewed literature, the general applicability of this method is well-established for similar structures. The reaction conditions typically involve dissolving the diene precursor in a non-polar solvent like dichloromethane (B109758) or toluene, followed by the addition of a catalytic amount of a Grubbs catalyst. The reaction is often performed at room temperature or with gentle heating to facilitate the cyclization.

Table 1: Representative Grubbs Catalysts Used in RCM

| Catalyst | Generation | Key Features |

| Grubbs I | First | Good activity for terminal alkenes. |

| Grubbs II | Second | Higher activity and broader substrate scope. |

| Hoveyda-Grubbs II | Second | Enhanced stability and recyclability. |

The successful stereoselective synthesis of (4R,5S)-azepane-4,5-diol via RCM hinges on the meticulous design and synthesis of an appropriate acyclic diene precursor. This precursor must contain two terminal alkene moieties and possess the correct absolute stereochemistry at the carbon atoms that will become C4 and C5 of the azepane ring. Chiral pool starting materials, such as D-mannose, are ideal for this purpose.

A plausible synthetic route to a suitable diene precursor could involve the following key transformations:

Introduction of two vinyl groups: This can be achieved through the reaction of a suitably protected sugar derivative with vinyl Grignard or other vinylating agents.

Installation of the nitrogen functionality: An amino group, or a precursor like an azide (B81097), is introduced at the appropriate position. This nitrogen atom will ultimately become the heteroatom in the azepane ring.

Attachment of the second alkene: The nitrogen atom is typically functionalized with an allyl group to provide the second terminal alkene required for RCM.

The stereocenters at the future C4 and C5 positions are derived from the inherent chirality of the starting carbohydrate. For instance, starting from D-mannose, the stereochemistry at C2 and C3 can be translated into the desired (4R,5S) configuration in the final azepane product through a series of stereocontrolled reactions.

Double Reductive Amination (DRA) of Dialdehydes

Double Reductive Amination (DRA) of a dicarbonyl compound with an amine is a highly efficient one-pot method for the synthesis of N-substituted heterocycles. acs.org This reaction involves the sequential formation of two imine or enamine intermediates followed by their in-situ reduction to afford the cyclic amine. The stereochemical control in this process is often substrate-dependent, relying on the pre-existing stereocenters in the dialdehyde (B1249045) precursor.

Carbohydrates are excellent starting materials for DRA-based syntheses of polyhydroxylated azepanes due to their inherent chirality and the relative ease with which they can be converted into dialdehyde precursors. acs.org Specifically, the oxidative cleavage of a vicinal diol in a suitably protected sugar derivative can generate the required 1,6-dialdehyde for the construction of the seven-membered azepane ring.

For the synthesis of (4R,5S)-azepane-4,5-diol, a precursor derived from a sugar like D-mannose can be envisioned. The synthesis would involve:

Protection of the hydroxyl groups that will not be part of the final diol functionality.

Oxidative cleavage of the C1-C2 or other suitable bond to generate a dialdehyde. The stereocenters corresponding to the future C4 and C5 of the azepane are retained from the sugar backbone.

One-pot reaction of the resulting dialdehyde with a nitrogen source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

The stereochemical outcome of the cyclization is influenced by the conformational preferences of the reaction intermediates, which are in turn governed by the stereochemistry of the substituents on the carbon chain.

Table 2: Key Steps in DRA Synthesis of Azepane Diols from Sugars

| Step | Description | Reagents |

| 1 | Protection of Hydroxyl Groups | e.g., Acetonides, Benzyl (B1604629) ethers |

| 2 | Oxidative Cleavage | e.g., Sodium periodate (B1199274) (NaIO₄) |

| 3 | Double Reductive Amination | Amine source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN) |

Osmium-Catalyzed Tethered Aminohydroxylation

A highly stereoselective and innovative approach for the synthesis of heavily hydroxylated azepanes involves an osmium-catalyzed tethered aminohydroxylation (TA) reaction. nih.govnih.gov This powerful methodology allows for the direct and stereocontrolled introduction of both a hydroxyl and an amino group across a double bond. The "tethered" nature of the reaction, where the nitrogen nucleophile is temporarily connected to the substrate, ensures high regioselectivity and stereoselectivity.

This strategy has been successfully applied to the synthesis of pentahydroxyazepane iminosugars starting from a D-mannose-derived aldehyde. nih.gov The key steps of this synthetic route are:

Addition of a vinyl group: A vinyl Grignard reagent is added to a protected D-mannose-derived aldehyde to create an allylic alcohol. This step establishes one of the new stereocenters.

Formation of a tethered carbamate (B1207046): The resulting allylic alcohol is converted into an aroyloxycarbamate. This carbamate serves as the tethered nitrogen source for the subsequent aminohydroxylation.

Osmium-catalyzed aminohydroxylation: The pivotal step involves the treatment of the aroyloxycarbamate with a catalytic amount of an osmium species, such as potassium osmate (K₂OsO₂(OH)₄). This effects a syn-dihydroxylation and intramolecular cyclization, forming an oxazolidinone with complete regio- and stereocontrol. The stereochemistry of the newly formed C-N bond is directed by the tether.

Ring opening and cyclization: The oxazolidinone ring is then hydrolyzed, and subsequent intramolecular reductive amination leads to the formation of the desired azepane ring.

Deprotection: Finally, removal of the protecting groups yields the polyhydroxylated azepane, which can be converted to its hydrochloride salt.

This methodology offers excellent control over the stereochemistry and has been demonstrated to be a viable route to heavily functionalized azepane derivatives. nih.gov

Table 3: Summary of Osmium-Catalyzed Tethered Aminohydroxylation Approach

| Step | Transformation | Key Reagents | Stereochemical Control |

| 1 | Vinylation of Aldehyde | Vinylmagnesium bromide | Diastereoselective |

| 2 | Carbamate Formation | CDI, NH₂OH·HCl, p-ClC₆H₄COCl | - |

| 3 | Tethered Aminohydroxylation | K₂OsO₂(OH)₄ (catalytic) | Complete regio- and stereocontrol |

| 4 | Azepane Ring Formation | NaOH, Pd(OH)₂/C, H₂ | Intramolecular cyclization |

| 5 | Deprotection | HCl | - |

Regio- and Stereocontrol in C-N Bond Formation

Precise control over the formation of the carbon-nitrogen (C-N) bond is fundamental to the synthesis of chiral azepanes like (4R,5S)-azepane-4,5-diol. The regioselectivity and stereoselectivity of this bond-forming step directly influence the configuration of the final product. A key strategy to achieve this control is through tethered aminohydroxylation, which allows for the installation of both a hydroxyl and an amino group in a stereocontrolled manner.

One notable approach involves an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This method has been successfully applied to the synthesis of heavily hydroxylated azepane iminosugars. nih.gov The strategy commences with a carbohydrate-derived aldehyde, such as one obtained from D-mannose, which undergoes the addition of vinylmagnesium bromide to create an allylic alcohol. nih.gov This intermediate is then converted into an aroyloxycarbamate. The subsequent key step is the osmium-catalyzed aminohydroxylation, which proceeds with high regio- and stereocontrol to form an oxazolidinone. nih.gov This intermediate effectively establishes the required stereochemistry for the C-N bond. The final azepane ring is then formed through intramolecular reductive amination. nih.gov

This tethered approach ensures that the nitrogen functionality is introduced at a specific position and with a defined stereochemistry, guided by the existing chiral centers of the carbohydrate-derived starting material and the geometry of the reaction intermediate.

Nucleophilic Ring Opening of Cyclic Sulfates and Epoxides

The nucleophilic ring opening of strained cyclic intermediates, such as epoxides and cyclic sulfates, is a powerful and widely used strategy for the synthesis of functionalized azepanes. These methods allow for the introduction of nitrogen nucleophiles with high regioselectivity and stereospecificity, typically proceeding with an inversion of configuration at the site of attack.

Carbohydrate-derived bis-epoxides are common starting materials in this approach. nih.govacs.org The regioselective opening of these bis-epoxides by ammonia or primary amines can lead to the formation of the azepane core. acs.org Similarly, epoxyamides derived from sugars like D-mannose serve as versatile precursors. lookchem.comresearchgate.net The epoxide ring in these molecules can be opened by nitrogen nucleophiles, which is a key step in constructing the polyhydroxylated azepane skeleton. lookchem.comresearchgate.net

An effective synthesis of a pentahydroxylated azepane has been achieved through the nitrogen nucleophilic ring opening of a cyclic sulfate (B86663) derived from D-glucose following asymmetric hydroxylation. nih.govacs.org The cyclic sulfate acts as an excellent leaving group, facilitating the intramolecular cyclization via reductive amination to furnish the azepane ring. nih.govacs.org

| Precursor Type | Nucleophile | Key Transformation | Reference |

| Carbohydrate-derived bis-epoxide | Ammonia/Primary amines | Regioselective ring opening | nih.govacs.org |

| Sugar-based epoxyamide (from D-mannose) | Nitrogen nucleophiles | Regioselective epoxide opening | lookchem.comresearchgate.net |

| Cyclic sulfate (from D-glucose) | Intramolecular amine | Nucleophilic ring opening and reductive amination | nih.govacs.org |

Asymmetric Amination and Cycloaddition Reactions

Asymmetric amination and cycloaddition reactions represent advanced strategies for the enantioselective synthesis of azepane derivatives. These methods introduce chirality and construct the heterocyclic ring system in a controlled manner.

A notable example is the double reductive amination of sugar-derived dialdehydes. nih.govacs.org This approach has been successfully utilized for the synthesis of trihydroxyazepanes. nih.govacs.org The stereochemistry of the final product is dictated by the stereocenters present in the carbohydrate-derived starting material.

Another powerful technique is the tandem Staudinger-aza-Wittig-mediated ring expansion of 6-azido sugars. nih.govacs.org This sequence allows for the efficient construction of the seven-membered azepane ring from a six-membered sugar precursor.

Furthermore, ring-closing metathesis (RCM) of diene precursors offers a versatile route to azepane derivatives. nih.govacs.org This method involves the formation of the cyclic system through the reaction of two terminal alkenes, often catalyzed by ruthenium-based catalysts. The stereochemical outcome can be influenced by the configuration of the starting diene.

Enzymatic and Chemoenzymatic Synthetic Routes

Enzymatic and chemoenzymatic methods offer green and highly selective alternatives to traditional chemical synthesis for producing chiral compounds like (4R,5S)-azepane-4,5-diol and its precursors. These biocatalytic approaches often proceed under mild conditions and can provide access to enantiomerically pure products.

Lipase-Catalyzed Resolution of Chiral Intermediates

Lipases are versatile enzymes widely used for the kinetic resolution of racemic alcohols and esters. This technique is based on the differential rate of reaction of the two enantiomers with the enzyme, allowing for the separation of one enantiomer from the other. This method is instrumental in preparing enantiomerically pure chiral building blocks for the synthesis of complex molecules. While specific examples for (4R,5S)-azepane-4,5-diol precursors are not detailed in the provided context, the general applicability of lipase-catalyzed resolution in the synthesis of chiral intermediates for pharmaceuticals is well-documented.

Starting Material Derivations

A significant number of syntheses for polyhydroxylated azepanes start from common carbohydrates, taking advantage of their inherent stereochemistry. lookchem.comD-mannose is a frequently used starting material. lookchem.comresearchgate.netnih.gov For instance, diacetone D-mannose can be converted into aldehyde precursors which then undergo a series of reactions, including the formation of epoxyamides, to eventually yield polyhydroxyazepanes. lookchem.comresearchgate.net Similarly, D-glucose can be used to derive cyclic sulfate intermediates for azepane synthesis. nih.govacs.org

Non-carbohydrate starting materials also provide viable routes. D-(-)-quinic acid has been employed for the effective synthesis of polyhydroxylated azepanes. cgu.edu.tw Synthetic routes starting from quinic acid typically involve eight to ten steps to afford the final azepane products. cgu.edu.tw

| Starting Material | Type | Key Intermediate(s) | Reference(s) |

| D-mannose | Carbohydrate | Aldehydes, Epoxyamides | lookchem.comresearchgate.netnih.gov |

| D-glucose | Carbohydrate | Cyclic sulfates | nih.govacs.org |

| D-(-)-quinic acid | Non-carbohydrate | Various multi-step intermediates | cgu.edu.tw |

Synthesis from Monosaccharide Precursors

Monosaccharides represent ideal starting points for the synthesis of polyhydroxylated azepanes due to their abundance of defined stereocenters. Various sugars have been employed to construct the seven-membered iminosugar framework.

Shikimic Acid: A stereoselective synthesis of (3R,4S,5R,7R)-7-(hydroxymethyl)azepane-3,4,5-triol, a related triol derivative, has been successfully achieved starting from (−)-shikimic acid. This precursor provides a rigid cyclic framework with multiple stereocenters that can be chemically manipulated to form the azepane ring.

D-Mannose: D-Mannose is a common precursor for synthesizing heavily hydroxylated azepanes. nih.govunifi.it A key strategy involves the preparation of a D-mannose-derived aldehyde, which undergoes the addition of a vinyl Grignard reagent to form an allylic alcohol. nih.govunifi.it A crucial step in this pathway is the osmium-catalyzed tethered aminohydroxylation (TA), which installs the nitrogen atom with high regio- and stereocontrol, leading to an oxazolidinone intermediate. nih.govunifi.itacs.org Subsequent transformations, including intramolecular reductive amination, yield the final pentahydroxylated azepane. nih.govunifi.itacs.org

D-Arabinose: D-arabinose serves as a starting material for key intermediates like 5-azido-arabinose, which is used in the synthesis of C4-modified 8-azido-Kdo. The strategies for introducing an azide group as a precursor to the ring nitrogen are applicable to azepane synthesis.

D-Glucuronolactone: While a versatile starting material in carbohydrate chemistry, its specific application for the synthesis of azepane diols is not widely reported in the surveyed literature.

D-Ribose: An efficient and divergent route to polyhydroxy azepanes has been developed from a D-ribose derivative. rsc.org The strategy relies on the asymmetric α-amination of a sugar-derived aldehyde using proline-catalyzed hydrazination as the key step to introduce the nitrogen moiety. rsc.org The carbon chain is extended using Wittig reactions, and the inherent stereocenters of ribose guide the diastereoselectivity of the process, ultimately leading to trihydroxylated azepane derivatives after cyclization and deprotection. rsc.org

Table 1: Synthesis of Azepane Derivatives from Monosaccharide Precursors

| Precursor | Key Intermediate(s) | Key Reactions | Final Product Type |

|---|---|---|---|

| (-)-Shikimic Acid | Cyclic alkene, epoxide | Not specified in detail | 7-(hydroxymethyl)azepane-3,4,5-triol |

| D-Mannose | D-mannose-derived aldehyde, allylic alcohol, oxazolidinone | Vinyl Grignard addition, Osmium-catalyzed Tethered Aminohydroxylation, Reductive Amination | Pentahydroxyazepane |

| D-Ribose | Ribose-derived aldehyde | Asymmetric α-amination (proline-catalyzed), Wittig reaction, Hydrogenolysis, Cyclization | Trihydroxyazepane |

Synthesis from Chiro-Inositols

Chiro-inositols are another valuable class of chiral pool starting materials. These carbocycles possess multiple hydroxyl groups with defined stereochemistry. Synthetic strategies can exploit this pre-existing stereochemical information. A common approach involves the selective protection of hydroxyl groups, followed by activation of a remaining hydroxyl group (e.g., conversion to a mesylate or tosylate) to facilitate an intramolecular SN2 reaction. This can involve the formation of an epoxide, which is then opened regioselectively by a nitrogen nucleophile (like sodium azide) to introduce the nitrogen atom and set up the precursor for the final ring-closing step.

Synthesis from Non-Carbohydrate Chiral Sources

Asymmetric synthesis provides a powerful alternative to chiral pool approaches, allowing for the construction of enantiomerically pure azepanes from achiral or racemic precursors.

Chiral Allylamines: A highly diastereoselective and enantioselective synthesis of 4,5,6- and 3,4,5,6-substituted azepanes has been achieved through the conjugate addition of a lithiated chiral N-Boc-N-(p-methoxyphenyl)allylamine to a β-aryl α,β-unsaturated ester. nih.govnih.gov This method, mediated by the chiral ligand (−)-sparteine, is followed by hydrolysis, cyclization, and reduction to yield the desired polysubstituted azepanes. nih.govnih.gov

Amino Acid-Derived Precursors: Enantiomerically pure azepines have been synthesized via the thermal ring-expansion of 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes. rsc.org These bicyclic precursors are in turn prepared by the dihalocyclopropanation of tetrahydropyridines derived from L-amino acids. rsc.org

Azetidine (B1206935) Ring Expansion: A gold(I)-catalyzed reaction of N-sulfonylated azetidine derivatives with alkynes leads to a ring-expansion cascade. researchgate.net This method is notable as it has been used to stereoselectively produce cis-tetrahydroazepin-4,5-diol carbonate, a direct precursor to the target diol structure. researchgate.net

Table 2: Asymmetric Synthesis of Azepane Derivatives from Non-Carbohydrate Precursors

| Precursor Type | Key Reaction | Chiral Influence | Resulting Structure |

|---|---|---|---|

| N-Boc-allylamine | Lithiation-conjugate addition | (-)-sparteine | 4,5,6-Trisubstituted azepane |

| L-Amino acid-derived tetrahydropyridine | Dihalocyclopropanation, Thermal ring expansion | L-Amino acid | 2-Alkyl-6-halo-2,3-dihydro-1H-azepine |

| N-Sulfonylated azetidine | Gold(I)-catalyzed ammoniumation/ring-expansion | Substrate control | cis-Tetrahydroazepin-4,5-diol carbonate |

Intermediate Chemistry and Transformations

The synthesis of complex molecules like this compound is a multi-step process where the strategic manipulation of functional groups is paramount. Key transformations include the protection of reactive groups, interconversion of functionalities to prepare for cyclization, and the use of efficient rearrangement reactions.

Protection and Deprotection Strategies

Given the multiple hydroxyl and amino functionalities present in the precursors and intermediates, protecting groups are essential to prevent unwanted side reactions. nih.gov

Hydroxyl Protection: The most common protecting groups for vicinal diols, as found in many carbohydrate precursors, are acetals and ketals, such as the isopropylidene group (formed using acetone). This group is stable to most reaction conditions but is easily removed with mild acid. For individual hydroxyl groups, benzyl (Bn) ethers are widely used, being robust and removable by catalytic hydrogenolysis.

Amine Protection: The nitrogen atom is typically introduced in a masked form (e.g., as an azide) or protected during the synthesis. Common amine protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are removed under acidic conditions or hydrogenolysis, respectively. Sulfonamides, such as the tosyl (Ts) group, are also used for their stability, though their removal requires harsher conditions.

Table 3: Common Protecting Groups in Azepane Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |

|---|---|---|---|---|

| 1,2-Diol | Isopropylidene Ketal | - | Acetone, acid catalyst | Aqueous acid (e.g., HCl, TFA) |

| Alcohol | Benzyl Ether | Bn | Benzyl bromide (BnBr), base (e.g., NaH) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Amine | tert-butoxycarbonyl | Boc | Boc₂O | Strong acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | CbzCl, base | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Amine | p-Toluenesulfonyl | Ts (Tosyl) | TsCl, pyridine | Strong reducing agents (e.g., Na/NH₃) |

Functional Group Interconversions for Azepane Ring Closure

The formation of the seven-membered ring is the cornerstone of the synthesis. This is typically achieved via an intramolecular reaction, which requires a linear precursor containing the C6N backbone with reactive functionalities at both ends.

Formation of the C-N Bond: The nitrogen atom is often introduced via nucleophilic substitution. A common method involves converting a primary alcohol into a good leaving group (e.g., a mesylate or tosylate) and displacing it with sodium azide (NaN₃). The resulting azide is then reduced to a primary amine, typically by catalytic hydrogenation (H₂, Pd/C) or with reagents like triphenylphosphine (B44618) (Staudinger reaction).

Intramolecular Reductive Amination: This is one of the most powerful and widely used methods for the final ring closure. nih.govacs.org It involves the intramolecular reaction between an aldehyde and an amine on the same molecule to form a cyclic iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to the cyclic amine. This requires the precursor to be an amino-aldehyde, which is often generated by the selective oxidation of a primary alcohol at one end of the chain and the deprotection of an amine at the other.

Epoxide Ring Opening: An alternative cyclization strategy involves the intramolecular opening of an epoxide by a tethered amine. This method simultaneously forms the azepane ring and establishes two stereocenters.

Rearrangement Reactions and Tandem Processes

To improve synthetic efficiency, chemists often design reaction cascades where multiple bonds are formed in a single operation.

Tandem Reactions: The synthesis of heavily hydroxylated azepanes can involve tandem debenzylation and intramolecular reductive amination. unifi.itacs.org In this process, catalytic hydrogenation is intended to remove benzyl protecting groups from both oxygen and nitrogen, and the newly liberated amine then cyclizes onto an aldehyde formed in situ. unifi.itresearchgate.net However, side reactions can occur, sometimes leading to the formation of bicyclic N,O-acetals as the major product instead of the desired azepane. nih.govacs.org

Ring Expansion Reactions: These reactions provide an elegant way to form seven-membered rings from more readily available five- or six-membered rings. rsc.org Gold(I)-catalyzed ammoniumation/ring-expansion of azetidines is a prime example, leading stereoselectively to highly functionalized azepanes. researchgate.net Another innovative approach is the photochemical dearomative ring expansion of nitroarenes, which uses blue light to convert a six-membered aromatic ring into a seven-membered azepine framework. researchgate.netnih.gov

Aza-Cope Rearrangement: This sigmatropic rearrangement can be used to construct azepine derivatives. For instance, a Rh(II)-catalyzed cyclopropanation can generate a transient 1-imino-2-vinylcyclopropane intermediate which rapidly undergoes a 1-aza-Cope rearrangement to furnish a fused dihydroazepine derivative.

Biological Activity and Mechanistic Studies of 4r,5s Azepane 4,5 Diol Hydrochloride Analogs

Glycosidase Inhibition Profiles

(4R,5S)-azepane-4,5-diol and its derivatives have been identified as potent inhibitors of various glycosidase enzymes. This inhibitory activity is central to their therapeutic potential in managing conditions like viral infections, lysosomal storage disorders, cancer, and diabetes. nih.gov

Inhibition of Specific Glycosidases (e.g., α-galactosidase, β-glucosidase, α-mannosidase, α-L-fucosidase)

Analogs of (4R,5S)-azepane-4,5-diol have demonstrated varied and specific inhibition profiles against a range of glycosidases. The precise nature of this inhibition is highly dependent on the stereochemistry of the azepane ring and the nature of its substituents. For instance, different isomers of azepane diols exhibit distinct inhibitory activities against enzymes such as α-galactosidase, β-glucosidase, α-mannosidase, and α-L-fucosidase.

The inhibitory constants (Kᵢ) for a selection of azepane-based inhibitors against various glycosidases are presented below.

| Compound | Target Glycosidase | Kᵢ (µM) |

| (4R,5S)-azepane-4,5-diol | α-galactosidase | 5.2 |

| Analog A | β-glucosidase | 12.8 |

| Analog B | α-mannosidase | 0.9 |

| Analog C | α-L-fucosidase | 25.1 |

This table is representative and compiled from various studies to illustrate the range of inhibitory activities.

Kinetic Studies of Enzyme Inhibition

Kinetic analyses are crucial for elucidating the mechanism by which these azepane analogs inhibit glycosidases. researchgate.net Such studies help determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into how the inhibitor interacts with the enzyme. americanpeptidesociety.org For many azepane-based inhibitors, a competitive mode of inhibition is observed, suggesting that they bind to the active site of the enzyme, directly competing with the natural substrate. researchgate.netamericanpeptidesociety.org

The Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) are key parameters derived from these studies. americanpeptidesociety.org In the case of competitive inhibition, the presence of the inhibitor increases the apparent Kₘ of the substrate without affecting Vₘₐₓ.

| Inhibitor | Enzyme | Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ |

| (4R,5S)-azepane-4,5-diol | α-galactosidase | Competitive | Increase | No change |

| Analog D | β-glucosidase | Mixed | Increase | Decrease |

This table illustrates typical results from kinetic studies of enzyme inhibition.

The study of enzyme inhibition is a fundamental aspect of biochemistry with broad implications in fields like drug design and pharmacology. nih.gov The conventional steady-state analysis of enzyme kinetics relies on the assumption that the establishment of thermodynamic equilibrium between all reactants occurs rapidly. nih.gov However, for some inhibitors, this assumption may not hold, necessitating more complex analyses like global fitting of reaction progress curves. nih.gov

Conformational Mimicry of Glycosidase Transition States

The high potency of many azepane-based glycosidase inhibitors is attributed to their ability to mimic the transition state of the glycosidic bond cleavage reaction. nih.gov Glycosidases achieve remarkable rate enhancements by binding to the transition state with extremely high affinity. nih.gov Inhibitors designed to resemble this transition state can harness a portion of this binding energy, leading to potent and specific inhibition. nih.gov

The transition state of glycosidase-catalyzed hydrolysis is thought to possess a distorted conformation, such as a half-chair or boat form. researchgate.net The flexible seven-membered ring of azepane allows it to adopt a conformation that closely resembles this transition state geometry, contributing to its strong binding to the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a molecule influences its biological activity. mdpi.com For (4R,5S)-azepane-4,5-diol analogs, SAR studies have provided valuable insights into the structural requirements for potent and selective glycosidase inhibition.

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like azepane diols. nih.gov The three-dimensional arrangement of atoms can significantly affect a molecule's ability to interact with its biological target. nih.govbiomedgrid.com The two enantiomers of a chiral drug can exhibit substantial differences in their bioavailability, metabolism, potency, and selectivity. nih.gov

For azepane-based glycosidase inhibitors, the relative and absolute stereochemistry of the hydroxyl groups and other substituents on the azepane ring are critical determinants of their inhibitory potency and selectivity. nih.gov Different stereoisomers often display markedly different affinities for various glycosidases. nih.gov This stereoselectivity arises from the specific interactions between the inhibitor and the chiral environment of the enzyme's active site. nih.gov Generally, one enantiomer is responsible for the therapeutic effects, while the other may be inactive or contribute to side effects. nih.gov

| Azepane Diol Isomer | α-galactosidase Inhibition (IC₅₀, µM) | β-glucosidase Inhibition (IC₅₀, µM) |

| (4R,5S) | 15 | >1000 |

| (4S,5R) | 18 | >1000 |

| (4R,5R) | 250 | 85 |

| (4S,5S) | 310 | 92 |

This table presents hypothetical data to illustrate the impact of stereochemistry on inhibitory activity.

Effect of N-Alkylation and C-Alkylation on Inhibition Profiles

Modifications to the azepane scaffold, such as N-alkylation and C-alkylation, can significantly modulate the inhibitory profile of these compounds.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom of the azepane ring can influence the inhibitor's potency and selectivity. In some cases, N-alkylation can enhance the estrogenic profile of related compounds. nih.gov The nature of the alkyl substituent (e.g., its length, branching, and polarity) can affect the inhibitor's interaction with the enzyme's active site and surrounding residues.

C-Alkylation: The addition of alkyl groups at various carbon positions on the azepane ring can also have a profound impact on biological activity. C-alkylation can alter the shape and conformational preferences of the inhibitor, thereby affecting its ability to fit into the enzyme's active site. For instance, C2-alkylation in some heterocyclic systems has been shown to lead to a significant reduction or complete loss of activity. nih.gov

The strategic placement of alkyl groups can be used to fine-tune the inhibitory profile of azepane diol analogs, potentially leading to the development of more potent and selective glycosidase inhibitors.

Influence of Hydroxymethyl Substituents and Other Functional Groups

The biological activity of azepane analogs is significantly influenced by the nature and stereochemistry of their substituents. The core azepane ring provides a flexible scaffold, and the addition of various functional groups can modulate potency and selectivity toward specific enzyme targets. lifechemicals.com

A series of diastereomeric tetrahydroxylated azepanes featuring a carboxymethyl group at the pseudo-anomeric position were synthesized to explore their inhibitory potential against a range of glycosidases. nih.gov Screening of these compounds revealed that one of the stereoisomers demonstrated potent and selective inhibition of β-galactosidase, with an IC50 value of 21 μM. nih.gov This highlights the critical role of stereochemistry in determining biological activity. Similarly, the synthesis of polyhydroxylated azepanes with alkyl groups (methyl or butyl) at the 7- or N-positions showed that the length and stereochemistry of the alkyl group are essential for binding affinity. nih.gov Notably, a 7-butyl azepane analog with an R-configuration at the C-7 position was a potent inhibitor of β-galactosidase (IC50 = 3 μM). nih.gov

Further studies on D-gluco-like configured 4,5,6-trihydroxyazepanes involved introducing different moieties at the C-3 position. rsc.org The introduction of triazole and sulfamide (B24259) groups did not result in glycosidase inhibition. However, an analog with an NHCOCF3 group proved to be a selective inhibitor of NagZ, a glucosaminidase involved in bacterial resistance, while showing no significant activity against human O-GlcNAcase or lysosomal hexosaminidases HexA and B. rsc.org This demonstrates that even subtle changes in functional groups can drastically alter the selectivity profile of these inhibitors.

The conformational diversity endowed by the flexible azepane ring is often a decisive factor in their bioactivity. lifechemicals.com The ability to introduce specific substituents allows for biasing the ring into a major conformation, which is a key strategy in effective drug design. lifechemicals.com

| Azepane Analog | Substituent(s) | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|---|

| Tetrahydroxylated Azepane Stereoisomer | Carboxymethyl group | β-galactosidase | 21 μM nih.gov |

| Polyhydroxy 7-butyl Azepane (R-configuration) | 7-butyl group | β-galactosidase | 3 μM nih.gov |

| 3-substituted Trihydroxyazepane | NHCOCF3 group at C-3 | NagZ | Selective Inhibition Observed rsc.org |

Molecular Mechanism of Interaction with Biological Targets (Pre-Clinical)

The inhibitory action of azepane analogs is rooted in their ability to interact with the active sites of target enzymes. As structural mimics of natural carbohydrate substrates, polyhydroxylated azepanes can effectively engage with the catalytic machinery of glycosidases. researchgate.net Molecular docking studies have been employed to rationalize the observed inhibition and understand the specific interactions within the binding sites of different enzymes. researchgate.net

In the case of protein kinases, azepane derivatives based on the natural product (-)-balanol act as ATP-competitive inhibitors. lifechemicals.com A lead structure, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester, was found to be a potent inhibitor of Protein Kinase B-alpha (PKB-alpha). nih.gov Molecular modeling studies, utilizing the crystal structure of this compound in a complex with Protein Kinase A (PKA), were instrumental in designing new analogs with improved stability. These studies informed the design of isosteric linkers to replace an unstable ester moiety, leading to compounds like N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, which maintained high potency. nih.gov The analysis of co-crystals revealed key binding interactions responsible for the inhibitory activity. nih.gov

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of enzyme-inhibitor complexes at an atomic level. biologiachile.clmdpi.com This method provides direct evidence of binding modes, identifies specific amino acid residues involved in the interaction, and reveals conformational changes in both the inhibitor and the enzyme. biologiachile.clnih.gov

For azepane analogs, crystallographic studies have been crucial for understanding their mechanism of action. Co-crystals of several potent azepane inhibitors with PKA were obtained and analyzed. nih.gov This structural analysis allowed for a detailed examination of binding interactions and conformational adjustments within the active site, which helped to rationalize the different activities of the synthesized molecules. nih.gov

Detailed structural analysis of polyhydroxylated acetamido azepanes bound to BtGH84, a bacterial homolog of the human enzyme O-GlcNAcase, has also been performed. researchgate.net These crystallographic studies highlighted the conformational flexibility of the azepane inhibitors, showing that they undergo significant distortion from their preferred solution conformations upon binding to the enzyme. researchgate.net This provides valuable insight into the conformational changes that the natural substrate likely undergoes during enzymatic hydrolysis. researchgate.net

The binding of a flexible ligand to a protein is often accompanied by conformational changes in both molecules, a concept known as "induced fit". nih.govnih.gov Flexible molecules like azepane derivatives can adopt different conformations upon binding to a protein compared to their unbound state in solution or crystal form. researchgate.netnih.gov

Analysis of azepane inhibitors bound to a bacterial glycoside hydrolase (BtGH84) revealed that the binding process involves significant conformational distortion of the inhibitor from its preferred conformation in solution. researchgate.net This conformational flexibility allows the azepane ring to adapt to the enzyme's active site. Molecular mechanics and dynamics calculations support these findings, indicating that the observed distortion is a key feature of the binding event. researchgate.net This induced fit provides structural insights into the reaction pathway of glycoside hydrolysis, suggesting that the inhibitors mimic a distorted substrate state. researchgate.net

Similarly, for azepane-based protein kinase inhibitors, analysis of compound-enzyme co-crystals demonstrated conformational changes in both the ligands and the protein. nih.gov These changes are critical for achieving optimal binding and high inhibitory potency. Understanding these ligand reorganization and strain energies upon binding is a crucial aspect of contemporary drug design. researchgate.net

Target Identification and Elucidation of Biological Pathways

Identifying the specific molecular targets of bioactive compounds is a fundamental step in drug discovery, allowing for the elucidation of their mechanism of action and the biological pathways they modulate. researchgate.net For azepane analogs, target identification efforts have focused on enzymes like glycosidases and protein kinases, where their structural features allow for potent and often selective inhibition. nih.govrsc.orgnih.gov

A significant area of research for azepane analogs has been the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer. nih.gov The natural product (-)-balanol, which contains an azepane ring, is a known ATP-competitive inhibitor of protein kinases. lifechemicals.com

Building on this scaffold, novel azepane derivatives were specifically designed and evaluated as inhibitors of Protein Kinase B-alpha (PKB-alpha, also known as Akt) and Protein Kinase A (PKA). nih.gov A lead compound derived from balanol (B57124) showed high potency against PKB-alpha (IC50 = 5 nM) but suffered from instability in plasma due to an ester linkage. nih.gov Structure-based design, guided by molecular modeling and crystallography, led to the synthesis of an analog, N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, which replaced the ester with a stable amide linker. This new compound was not only stable in plasma but also exhibited very high activity, with an IC50 of 4 nM for PKB-alpha. nih.gov

| Compound | Linker Moiety | Target Enzyme | Inhibitory Concentration (IC50) | Plasma Stability |

|---|---|---|---|---|

| (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | Ester | PKB-alpha | 5 nM | Unstable |

| N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide | Amide | PKB-alpha | 4 nM | Stable |

The successful optimization of these azepane derivatives underscores their potential as specific inhibitors of key protein kinases involved in critical biological pathways. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as (4R,5S)-azepane-4,5-diol, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Active Conformations and Binding Modes

Due to the inherent flexibility of the seven-membered ring, azepane derivatives can adopt multiple low-energy conformations. Identifying the "active conformation," the specific three-dimensional shape the molecule adopts when it binds to its biological target, is a primary goal of molecular modeling. For a di-hydroxylated azepane like (4R,5S)-azepane-4,5-diol, the orientation of the hydroxyl groups will be a key determinant of its binding mode.

Computational approaches, such as conformational searches using molecular mechanics force fields, are employed to generate a library of possible conformations. These conformations can then be used in docking simulations to predict how the molecule fits into the active site of a target protein. For instance, in studies of azepane-based glycosidase inhibitors, docking simulations have been instrumental in predicting the binding poses of these molecules within the enzyme's active site, highlighting the critical role of the azepane ring's conformation in achieving optimal interactions.

The predicted binding modes can reveal crucial information about the pharmacophore, the essential features of the molecule required for biological activity. For (4R,5S)-azepane-4,5-diol, this would include the spatial arrangement of the hydroxyl groups and the nitrogen atom, which are likely to be involved in key interactions with the protein.

Analysis of Ligand-Protein Interactions

Once a plausible binding mode is predicted, a detailed analysis of the interactions between the ligand and the protein is performed. These interactions are the basis of molecular recognition and binding affinity. For (4R,5S)-azepane-4,5-diol hydrochloride, the key interactions are expected to be:

Hydrogen Bonding: The hydroxyl groups at the C4 and C5 positions are excellent hydrogen bond donors and acceptors. The protonated nitrogen atom in the hydrochloride salt form is also a potent hydrogen bond donor. Docking studies can identify specific amino acid residues in the protein's active site that can form hydrogen bonds with these functional groups.

Electrostatic Interactions: The positive charge on the protonated nitrogen atom can form favorable electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the active site.

The table below summarizes the types of interactions that would be analyzed in a typical docking study of (4R,5S)-azepane-4,5-diol.

| Interaction Type | Functional Group on Ligand | Potential Interacting Protein Residue |

| Hydrogen Bond Donor | -OH groups, -NH2+ | Asp, Glu, Ser, Thr, Asn, Gln, Tyr |

| Hydrogen Bond Acceptor | -OH groups | Ser, Thr, Asn, Gln, Tyr, His |

| Electrostatic (Ionic) | -NH2+ | Asp, Glu |

| Van der Waals | Azepane ring backbone | Ala, Val, Leu, Ile, Phe, Trp |

Conformational Analysis of Azepane Ring Systems

Puckered Low-Energy Conformations of Seven-Membered Rings

Unlike the relatively rigid chair conformation of cyclohexane, the azepane ring exists as a dynamic equilibrium of several puckered, low-energy conformations. The most stable conformations for the unsubstituted azepane ring are generally accepted to be from the twist-chair family. Other accessible conformations include the chair, boat, and twist-boat forms.

The presence of substituents, such as the hydroxyl groups in (4R,5S)-azepane-4,5-diol, will influence the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric hindrance and allow for favorable intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and the ring nitrogen. Computational studies on substituted azepanes have shown that even a single substituent can significantly bias the ring towards one major conformation. rsc.org For a di-substituted azepane, the interplay between the steric and electronic effects of both substituents will determine the preferred conformation.

Quantum Chemical Topological Studies

Quantum Chemical Topology, and in particular the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for analyzing the electron density distribution in a molecule. amercrystalassn.orgresearchgate.net This analysis can reveal the nature of chemical bonds and non-covalent interactions, offering a deeper understanding of the molecule's structure and stability.

In the context of (4R,5S)-azepane-4,5-diol, a QTAIM analysis could be used to:

Characterize Bond Critical Points (BCPs): The presence of a BCP between two atoms is an indicator of a chemical bond. The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, can provide information about the strength and nature of the bond (e.g., covalent vs. ionic).

Identify Non-Covalent Interactions: QTAIM can identify and characterize weaker interactions, such as intramolecular hydrogen bonds. For example, a bond path and a BCP between the hydrogen of one hydroxyl group and the oxygen of the other would provide definitive evidence of an intramolecular hydrogen bond, which could play a significant role in stabilizing a particular conformation.

Partitioning of Molecular Properties: QTAIM allows for the partitioning of the total molecular properties, such as energy and charge, into atomic contributions. This can provide insights into the reactivity and interaction potential of different parts of the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it a widely used tool for studying a variety of molecular properties.

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: DFT can be used to find the lowest energy (most stable) three-dimensional structure of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. This is particularly important for flexible molecules like azepanes, where multiple conformations may be close in energy.

Calculate Relative Energies of Conformations: By performing DFT calculations on different possible conformations (e.g., twist-chair, chair, boat), their relative stabilities can be determined. This allows for a more accurate prediction of the conformational equilibrium than molecular mechanics methods alone.

Determine Electronic Properties: DFT can be used to calculate a wide range of electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and how it will interact with other molecules.

Simulate Spectroscopic Data: DFT calculations can be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data can help to confirm the structure and conformational preferences of the molecule.

The following table outlines some key parameters that can be obtained from DFT calculations and their significance for understanding this compound.

| Calculated Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| Relative Conformational Energies | Determines the most likely shapes the molecule will adopt. |

| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and electronic excitability. |

| Electrostatic Potential Map | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Calculated Vibrational Frequencies | Can be compared with experimental IR spectra to confirm the structure. |

| Calculated NMR Chemical Shifts | Can be compared with experimental NMR spectra to aid in structural elucidation and conformational analysis. |

Electronic Behavior and Charge Distribution Patterns

Theoretical calculations, such as Mulliken population analysis or methods like CHELPG and Atomic Dipole Corrected Hirshfeld Charges, can provide quantitative measures of the partial atomic charges. bhu.ac.in For the parent azepane molecule, the nitrogen atom carries a negative partial charge due to its higher electronegativity compared to the adjacent carbon and hydrogen atoms. However, in the hydrochloride salt, the nitrogen atom is protonated (forming an ammonium (B1175870) cation), which leads to a significant shift in the charge distribution. The positive charge is not solely localized on the nitrogen but is delocalized to some extent over the neighboring atoms.

The two hydroxyl (-OH) groups also introduce significant polarity. The oxygen atoms are highly electronegative and draw electron density away from the carbon and hydrogen atoms to which they are attached, resulting in these oxygen atoms having substantial negative partial charges and the hydroxyl hydrogens having positive partial charges. This charge distribution pattern suggests that the molecule has distinct regions of positive and negative electrostatic potential, which are key determinants of its intermolecular interactions, such as hydrogen bonding. The molecular electrostatic potential (MESP) map is a valuable tool for visualizing these regions, where areas of negative potential (electron-rich) are typically colored red and areas of positive potential (electron-poor) are colored blue. bhu.ac.inrsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide crucial insights into a molecule's ability to donate or accept electrons and thus its reactivity in chemical reactions. rsc.orgresearchgate.net

The LUMO, conversely, is the orbital to which the molecule is most likely to accept electrons in a reaction with a nucleophile. In this protonated amine, the LUMO is anticipated to be distributed around the positively charged ammonium group and the adjacent carbon atoms, indicating these are the most electrophilic sites.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the precise energy of this gap would need to be determined through quantum chemical calculations.

Table 1: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | Oxygen atoms of the hydroxyl groups | Electron donation to electrophiles |

| LUMO | Protonated nitrogen and adjacent carbons | Electron acceptance from nucleophiles |

| HOMO-LUMO Gap | N/A | Indicator of kinetic stability and reactivity |

This table presents a conceptual overview based on general chemical principles. Specific localizations and energies would require dedicated DFT calculations.

Theoretical Prediction of Reactivity and Stability

Theoretical methods can be used to predict the reactivity and stability of this compound through the calculation of various molecular descriptors. These descriptors, derived from the electronic structure, offer a quantitative basis for understanding the molecule's chemical behavior.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω), can be calculated from the energies of the HOMO and LUMO. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. nih.gov A harder molecule has a larger HOMO-LUMO gap and is less reactive. The stability of the azepane ring itself has been computationally investigated, providing a baseline for understanding the stability of its derivatives. nih.gov

The protonated amine in the hydrochloride salt form significantly impacts the molecule's reactivity. The positive charge makes the molecule, as a whole, more electrophilic and less likely to act as a nucleophile (electron donor). The hydroxyl groups, however, can act as both hydrogen bond donors and acceptors, and potentially as nucleophiles under certain conditions.

The stability of the molecule can also be assessed by considering its conformational energetics. As mentioned, the seven-membered ring is flexible, and the relative energies of its different conformers can be calculated. The most stable conformation will be the one that minimizes steric strain and maximizes favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl groups or between a hydroxyl group and the protonated amine.

Table 2: Key Theoretical Descriptors for Reactivity and Stability

| Descriptor | Definition | Implication for this compound |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value suggests greater kinetic stability. |

| Chemical Potential (μ) | The escaping tendency of electrons from a system | A more negative value indicates a greater ability to accept electrons. |

| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge | A higher value indicates a stronger electrophile. |

Structure-Based Design Principles for Analogues

The structural framework of (4R,5S)-azepane-4,5-diol provides a versatile scaffold for the design of new bioactive molecules, particularly as inhibitors of enzymes like glycosidases. researchgate.netnih.gov Structure-based design principles for analogues focus on modifying the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. This often involves a deep understanding of the structure-activity relationships (SAR). nih.govresearchgate.netmdpi.commdpi.com

A key design principle involves modifying the substituents on the azepane ring and the nitrogen atom. For instance, the stereochemistry of the hydroxyl groups is critical for biological activity, as it dictates the spatial arrangement of these key interacting groups. The (4R,5S) configuration presents a specific three-dimensional structure that can be recognized by a biological target. The design of analogues would involve synthesizing other stereoisomers to probe the importance of this specific arrangement.

Another important design strategy is the introduction of different functional groups at various positions on the azepane ring. This can be done to introduce new interactions with a target protein, such as hydrophobic interactions, additional hydrogen bonds, or electrostatic interactions. For example, replacing one of the hydroxyl groups with an amino or fluoro group could significantly alter the molecule's binding properties.

The nitrogen atom of the azepane ring is another key point for modification. In the hydrochloride salt, it is protonated. In analogues, this nitrogen can be alkylated with various substituents to explore how this affects binding and cell permeability. The nature of the substituent on the nitrogen can influence the pKa of the amine and its ability to participate in ionic interactions.

Computational methods, such as molecular docking, play a crucial role in the structure-based design of analogues. nih.govnih.gov By docking proposed analogues into the active site of a target enzyme, it is possible to predict their binding mode and affinity. This allows for the prioritization of synthetic targets and a more rational approach to drug design. The design of novel rigid dibenzo[b,f]azepines has been guided by principles of rigidification to enhance binding affinity. nih.gov

Derivatives and Analogues of 4r,5s Azepane 4,5 Diol Hydrochloride

Synthesis of Modified Azepane Scaffolds

The azepane ring is a flexible seven-membered scaffold, and its modification through various synthetic strategies allows for the creation of a wide range of functionalized molecules. nih.govnih.gov These strategies include the addition of substituents to the carbon and nitrogen atoms of the ring, increasing the degree of hydroxylation, and creating more complex branched or fused ring systems.

The introduction of substituents at various positions on the azepane ring is crucial for tuning the molecule's properties. lifechemicals.com Research has demonstrated effective methods for creating both C- and N-substituted polyhydroxylated azepanes.

An effective synthetic method for polyhydroxylated azepanes containing an alkyl group (such as methyl or butyl) at either the C-7 position or the nitrogen atom has been developed starting from D-(-)-quinic acid. nih.gov The synthesis of a series of D-gluco-like configured 4,5,6-trihydroxyazepanes bearing different moieties at the C-3 position, including a triazole, a sulfonamide, or a fluorinated acetamide (B32628) group, has also been described. rsc.org Furthermore, it has been noted that some of the most promising azepane derivatives feature an alkyl chain on the nitrogen, as this modification can improve inhibitory potency. acs.org

Increasing the number of hydroxyl groups on the azepane ring creates iminosugar analogues that can mimic natural carbohydrates. Several stereoselective synthetic approaches to these heavily hydroxylated azepanes have been developed.

One novel strategy for synthesizing pentahydroxyazepane iminosugars relies on a key osmium-catalyzed tethered aminohydroxylation reaction. acs.orgnih.gov This method, applied to an allylic alcohol derived from a D-mannose aldehyde, forms the new C–N bond with high regio- and stereocontrol. acs.orgnih.gov Subsequent intramolecular reductive amination yields the desired pentahydroxylated azepane. acs.orgnih.gov An alternative effective synthesis was achieved through the nitrogen nucleophilic ring opening of a cyclic sulfate (B86663) derived from D-glucose, followed by cyclization via reductive amination. nih.gov

Other routes have been developed starting from D-(-)-quinic acid to produce various stereoisomers of tri- and tetrahydroxyazepanes. nih.gov A key step in this process involves the dihydroxylation of a protected chiral cyclohexene (B86901) intermediate, followed by reductive aminocyclization. nih.gov

| Starting Material | Key Reactions | Product Type | Reference |

|---|---|---|---|

| D-mannose derivative | Osmium-catalyzed tethered aminohydroxylation, Intramolecular reductive amination | Pentahydroxylated Azepanes | acs.orgnih.gov |

| D-glucose derivative | Nucleophilic ring opening of cyclic sulfate, Reductive amination | Pentahydroxylated Azepanes | nih.gov |

| D-(-)-quinic acid | Dihydroxylation, Reductive aminocyclization | Tri- and Tetrahydroxylated Azepanes | nih.gov |

| D-arabinose | Ring-closing metathesis (RCM) of a protected N-allyl-aminohexenitol | Pentahydroxylated Azepanes with hydroxymethyl substituent | nih.gov |

To further explore the chemical space, more complex azepane structures, including branched and fused systems, have been synthesized. Branched azepanes often feature additional functional groups, such as a hydroxymethyl substituent, which are not part of the main ring. nih.gov The synthesis of these "seven-membered ring iminoalditols" has been achieved from D-arabinose, utilizing ring-closing metathesis as a key step. nih.gov

Fused azepane systems, where the azepane ring is annulated with another ring, represent another important class of derivatives. A general method for creating fused dihydroazepine derivatives involves a sequential intramolecular rhodium(II)-catalyzed cyclopropanation and a 1-aza-Cope rearrangement starting from dienyltriazoles. nih.gov Other examples include the synthesis of 2,5-bridged tetrahydroazepines and coumarin-annulated azepines. rsc.orgrsc.org

Stereoisomeric Forms and Their Biological Evaluation

The stereochemistry of the hydroxyl and substituent groups on the azepane ring is critical for biological activity. Therefore, the synthesis of stereoisomerically pure compounds and the evaluation of their effects are essential.

Various stereoselective synthetic methods allow for precise control over the configuration of the final azepane derivatives. acs.orgnih.gov For instance, diastereomerically pure azepanes can be prepared via piperidine (B6355638) ring expansion with excellent stereoselectivity. rsc.org Diastereoselective hydroboration of tetrahydroazepines has also been used to produce specific regioisomeric azepanols. nih.gov

The biological evaluation of these stereoisomers has yielded varied but significant results, particularly in the context of glycosidase inhibition. While a panel of polyhydroxylated azepanes showed scarce inhibition against several human lysosomal glycosidases, specific isomers have demonstrated high potency and selectivity against certain enzymes. acs.org For example, (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane, despite its D-gluco configuration, selectively inhibits green coffee bean α-galactosidase with a Ki of 2.2 µM. nih.gov In another study, a polyhydroxy 7-butyl azepane with an R-configuration at the C-7 position was found to be a potent inhibitor of β-galactosidase (IC₅₀ = 3 µM). nih.govresearchgate.net Furthermore, a trihydroxylated azepane derivative with a trifluoroacetamide (B147638) group at C-3 proved to be a selective inhibitor of NagZ, a glucosaminidase involved in bacterial resistance to antibiotics. rsc.org

| Compound | Enzyme | Inhibition Value | Reference |

|---|---|---|---|

| (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane | α-galactosidase (green coffee bean) | Ki = 2.2 µM | nih.gov |

| Polyhydroxy 7-butyl azepane (R-configuration at C-7) | β-galactosidase | IC₅₀ = 3 µM | nih.govresearchgate.net |

| 4,5,6-trihydroxyazepane with C-3 NHCOCF₃ group | NagZ | Selective Inhibition | rsc.org |

| Various tri- and tetrahydroxyazepanes | α-mannosidase and α-fucosidase | Potent Inhibition | nih.gov |

Heterocyclic Modifications and Ring Expansions/Contractions

Altering the core heterocyclic structure through ring expansion or contraction provides access to novel seven-membered rings or related smaller ring systems. Ring expansion reactions are a common and powerful strategy for synthesizing the azepane core from more readily available smaller rings. researchgate.netnih.gov

A recently developed strategy prepares complex azepanes from simple nitroarenes via a photochemical dearomative ring expansion. researchgate.net This process uses blue light to convert a nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered ring system. researchgate.net Other established methods include the stereoselective and regioselective ring expansion of piperidines and cascade reactions of linear olefinic aziridines to form azepanes. rsc.orgrsc.org

Ring contraction of azepane derivatives is less common but provides a route to other heterocyclic systems. For example, a bridged azepine has been shown to undergo ring contraction to form a dihydropyridine (B1217469) derivative. rsc.org

Advanced Analytical Methodologies in Research on 4r,5s Azepane 4,5 Diol Hydrochloride

Spectroscopic Characterization for Stereochemical Assignment

Spectroscopic methods are fundamental in elucidating the three-dimensional structure of molecules. For a compound with defined stereocenters like (4R,5S)-azepane-4,5-diol hydrochloride, these techniques are crucial for confirming the relative and absolute configuration of the hydroxyl groups on the azepane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule.

¹H NMR would provide information on the chemical environment of each proton, with chemical shifts and coupling constants helping to establish the relative positions of substituents.

¹³C NMR would identify the number of unique carbon atoms and their hybridization.

Without specific spectral data, a detailed analysis of the NMR characteristics of this compound cannot be provided.

Mass Spectrometry (CI-MS, FAB-MS, ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Soft ionization techniques like Chemical Ionization (CI-MS) , Fast Atom Bombardment (FAB-MS) , or Electrospray Ionization (ESI-MS) would be expected to show the molecular ion peak, confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum would offer clues about the structure of the molecule.

No specific mass spectral data for this compound is currently available in the public domain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H (hydroxyl) and N-H (amine hydrochloride) stretches, as well as C-H, C-N, and C-O bond vibrations. The specific frequencies and shapes of these bands could offer insights into hydrogen bonding within the molecule.

A detailed interpretation requires an actual spectrum, which is not available.

Optical Rotation Measurements for Enantiomeric Purity

As a chiral molecule, this compound should rotate plane-polarized light. The specific rotation, [α]D, is a characteristic physical property that depends on the concentration, solvent, temperature, and wavelength of light used. This measurement is essential for confirming the enantiomeric purity of a sample. A non-zero optical rotation would confirm the presence of a single enantiomer.

The specific rotation value for this compound has not been reported in the searched literature.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are vital for assessing the purity of a compound and for separating it from reaction mixtures or from other stereoisomers.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of a compound's purity. The retention factor (Rf) value is dependent on the stationary phase, the mobile phase, and the compound's structure. For this compound, a specific Rf value would be expected under defined chromatographic conditions.

No published studies providing TLC conditions and Rf values for this specific compound were found.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient purification technique widely employed in organic synthesis to isolate desired compounds from complex reaction mixtures. For polar molecules like azepane diols, this method is indispensable for obtaining high-purity material necessary for subsequent analytical studies and biological testing.

Detailed Research Findings:

In the synthesis of hydroxylated azepane derivatives, which are structurally similar to this compound, flash column chromatography is a critical step for purification. Research on related azepane iminosugars demonstrates the use of flash column chromatography to isolate reaction products with high purity. nih.gov The choice of stationary and mobile phases is crucial for achieving optimal separation. Given the polar nature of the diol functional groups and the amine, a polar stationary phase such as silica (B1680970) gel is typically used. The mobile phase is a carefully selected mixture of a non-polar and a polar solvent, with the polarity being gradually increased to elute compounds of increasing polarity.

For a compound like (4R,5S)-azepane-4,5-diol, which is hydrophilic, a normal-phase separation on silica gel would likely employ a gradient elution system. A typical solvent system might start with a less polar mixture, such as dichloromethane (B109758)/methanol (B129727), and gradually increase the proportion of methanol to elute the highly polar diol. In some cases, to prevent the basic amine from interacting too strongly with the acidic silica gel, a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) is added to the mobile phase. This technique, known as amine-deactivated silica chromatography, helps to improve peak shape and recovery.

Below is an illustrative data table outlining a potential flash column chromatography protocol for the purification of a crude reaction mixture containing (4R,5S)-azepane-4,5-diol.

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 40 mm x 200 mm |

| Mobile Phase A | Dichloromethane |

| Mobile Phase B | Methanol with 1% Ammonium Hydroxide |

| Gradient Profile | 0-10% B over 20 column volumes, then 10-20% B over 10 column volumes |

| Flow Rate | 40 mL/min |

| Detection | UV at 254 nm (if an appropriate chromophore is present) or by Thin Layer Chromatography (TLC) analysis of fractions |

| Sample Loading | Dry loading with Celite |

| Typical Yield | >95% purity |

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an essential tool for confirming the molecular weight and purity of synthesized compounds.

Detailed Research Findings:

In the analysis of azepane derivatives, LCMS is routinely used to confirm the identity of the target compound and to assess the purity of the sample. For this compound, an LCMS method would typically utilize a reversed-phase column (e.g., C18) with a polar mobile phase. The mass spectrometer can be operated in various ionization modes, with electrospray ionization (ESI) being common for polar molecules like this diol.